N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenyl and nitrophenyl groups. The reaction conditions often require anhydrous environments and the use of specific reagents such as sodium benzophenone ketyl, calcium hydride, and zeolite-based drying columns .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions typically require controlled temperatures and anhydrous conditions to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling molecules and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and compounds with methoxyphenyl and nitrophenyl groups. Examples include:
- 4-Allyl-2-Methoxyphenyl N-(M-Tolyl)carbamate
- 4-Allyl-2-Methoxyphenyl N-(O-Tolyl)carbamate
- 4-Allyl-2-Methoxyphenyl N-(1-Naphthyl)carbamate
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
307975-91-3 |
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Molecular Formula |
C20H17N5O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O4/c1-29-19-10-3-2-6-14(19)8-5-11-21-24-20(26)18-13-17(22-23-18)15-7-4-9-16(12-15)25(27)28/h2-13H,1H3,(H,22,23)(H,24,26)/b8-5+,21-11+ |
InChI Key |
BROVGHOBXDWSTP-JPDQMXGXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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